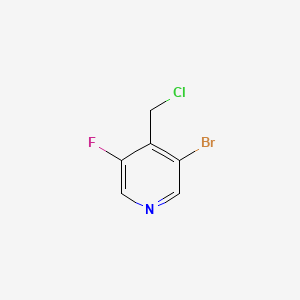

3-Bromo-4-(chloromethyl)-5-fluoropyridine

Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Modern Organic Synthesis

Halogenated pyridine scaffolds are of paramount importance in modern organic synthesis. The pyridine ring itself is a key structural motif found in numerous natural products and pharmaceuticals. sigmaaldrich.com The introduction of halogens (fluorine, chlorine, bromine, and iodine) onto this ring system provides chemists with powerful tools for molecular design and functionalization. nih.gov

The carbon-halogen bond serves as a versatile handle for a variety of chemical transformations, including cross-coupling reactions (such as Suzuki, Stille, and Buchwald-Hartwig couplings), nucleophilic aromatic substitution, and metallation reactions. nih.gov These reactions allow for the introduction of a wide range of substituents, enabling the systematic exploration of a compound's structure-activity relationship (SAR).

In medicinal chemistry, halogenation is a common strategy to enhance the therapeutic properties of drug candidates. Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. pipzine-chem.com For instance, the presence of a fluorine atom can block metabolic oxidation sites and increase binding affinity through favorable electrostatic interactions.

In the agrochemical industry, halogenated pyridines are key intermediates in the production of various pesticides and herbicides. pipzine-chem.comlookchem.com The inclusion of halogens can enhance the potency and stability of these compounds. pipzine-chem.com

Table 1: Applications of Halogenated Pyridine Scaffolds

| Field | Significance |

| Medicinal Chemistry | Building blocks for pharmaceuticals, modulation of drug properties. pipzine-chem.com |

| Agrochemicals | Intermediates for pesticides and herbicides. pipzine-chem.comlookchem.com |

| Materials Science | Preparation of functional materials with specific electronic and thermal properties. pipzine-chem.com |

| Organic Synthesis | Versatile intermediates for a wide range of chemical reactions. nih.gov |

Unique Structural Attributes of 3-Bromo-4-(chloromethyl)-5-fluoropyridine and its Role in Chemical Research

This compound is a polysubstituted pyridine that possesses a unique combination of functional groups, making it a valuable intermediate in chemical research. Its structure features a pyridine ring substituted with a bromine atom at the 3-position, a chloromethyl group at the 4-position, and a fluorine atom at the 5-position.

The interplay of these substituents imparts specific reactivity to the molecule. The electron-withdrawing nature of the nitrogen atom and the halogen substituents (bromine and fluorine) deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic substitution. nih.gov The chloromethyl group at the 4-position is a reactive site for nucleophilic displacement, allowing for the introduction of various functional groups.

The specific substitution pattern of This compound offers multiple reaction sites, allowing for sequential and regioselective modifications. This makes it a highly versatile building block for the synthesis of more complex and highly functionalized pyridine derivatives. While specific research exclusively detailing the applications of this exact compound is not abundant in publicly available literature, its structural motifs are present in compounds explored in pharmaceutical and agrochemical research.

Table 2: Physicochemical Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1227573-06-9 | C₆H₄BrClFN | 224.46 |

| This compound hydrochloride | 2089381-51-9 | C₆H₅BrCl₂FN | 260.92 synquestlabs.com |

| 3-Bromo-4-fluoropyridine | 116922-60-2 | C₅H₃BrFN | 175.99 chemicalbook.com |

| 3-Bromo-4-chloro-5-fluoropyridine | 1211540-92-9 | C₅H₂BrClFN | 210.43 sigmaaldrich.com |

| 3-Bromo-5-chloro-4-methylpyridine | - | C₆H₅BrClN | 206.47 nih.gov |

Note: Data for this compound is based on supplier information. Data for related compounds is from cited sources.

Historical Development and Evolution of Research on Pyridine Derivatives with Halogen and Chloromethyl Substituents

The synthesis of pyridine and its derivatives has a long history, with early methods relying on the isolation from coal tar. pipzine-chem.com The development of synthetic routes in the late 19th and early 20th centuries, such as the Hantzsch pyridine synthesis, provided access to a wider range of substituted pyridines.

The introduction of halogen atoms onto the pyridine ring has been a subject of extensive research. Early methods often required harsh reaction conditions. However, the development of modern synthetic methodologies, including transition metal-catalyzed reactions and directed ortho-metallation, has enabled the regioselective introduction of halogens under milder conditions. nih.gov

The synthesis of chloromethylpyridines has also evolved. The direct chlorination of methylpyridines can be unselective. More controlled methods often involve the transformation of a hydroxymethyl or carboxylic acid group at the desired position into a chloromethyl group.

The preparation of polysubstituted pyridines, such as those containing both halogens and a chloromethyl group, has been driven by the demand for complex building blocks in drug discovery and agrochemical research. The development of synthetic strategies that allow for the precise and efficient construction of these molecules remains an active area of research. For instance, processes for preparing related compounds like 3-bromo-4-fluorobenzoic acid have been developed to serve as intermediates for insecticides. google.com The synthesis of various halogen-rich pyridines has been explored, highlighting their value as building blocks in medicinal chemistry. nih.gov

Structure

2D Structure

Properties

IUPAC Name |

3-bromo-4-(chloromethyl)-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-5-2-10-3-6(9)4(5)1-8/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGHVVFPSJRQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700085 | |

| Record name | 3-Bromo-4-(chloromethyl)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227573-06-9 | |

| Record name | 3-Bromo-4-(chloromethyl)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 4 Chloromethyl 5 Fluoropyridine

Direct Halogenation and Chloromethylation Approaches

Direct functionalization methods offer a more straightforward pathway to 3-Bromo-4-(chloromethyl)-5-fluoropyridine by introducing the necessary substituents onto a pre-existing pyridine (B92270) ring. These methods rely on the principles of electrophilic and nucleophilic aromatic substitution, where the inherent reactivity of the pyridine nucleus is modulated by the presence of other substituents.

Regioselective Bromination of Fluoropyridines and Subsequent Chloromethylation

One viable strategy for the synthesis of this compound involves the initial regioselective bromination of a fluoropyridine derivative, followed by a chloromethylation step. The success of this approach hinges on controlling the position of the bromine atom on the fluorinated pyridine ring.

The regioselectivity of electrophilic aromatic bromination is a well-studied area, with the outcome often depending on the nature of the substituents already present on the aromatic ring. mdpi.com For instance, the bromination of 2-aminopyridines can be directed with high regioselectivity using reagents like N-bromosuccinimide or a combination of LiBr and a Selectfluor™ reagent. researchgate.netrsc.org While direct bromination of 5-fluoropyridine itself might lead to a mixture of products, the presence of directing groups can enhance the selectivity for the desired 3-bromo isomer.

Following the successful bromination to yield a precursor such as 3-bromo-5-fluoropyridine (B183902), the subsequent introduction of the chloromethyl group at the 4-position would be required. This transformation presents its own set of challenges regarding regioselectivity.

Chloromethylation of Fluorinated Pyridine Precursors

An alternative direct approach involves the chloromethylation of a fluorinated pyridine precursor prior to bromination. The chloromethylation of aromatic compounds is a classic electrophilic substitution reaction, typically employing reagents like formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst. dur.ac.uk

Evaluation of Catalytic Systems and Reaction Conditions in Chloromethylation

The efficiency and selectivity of chloromethylation reactions are highly dependent on the chosen catalytic system and reaction conditions. Common catalysts for this transformation include Friedel-Crafts catalysts such as zinc chloride, aluminum chloride, and stannic chloride. dur.ac.ukgoogle.com The choice of catalyst can significantly influence the outcome of the reaction, with some catalysts being known to promote the formation of undesired diarylmethane by-products. dur.ac.uk

Reaction parameters such as temperature and the concentration of reactants also play a crucial role. dur.ac.uk For instance, lower temperatures can often increase the ratio of the desired chloromethylated product to the diarylmethane by-product. dur.ac.uk The chloromethylation of deactivated aromatic systems may require the use of stronger acid catalysts or co-reagents like chlorosulfonic acid. dur.ac.uk A process for the chloromethylation of high molecular weight aromatic compounds using a reaction mixture of methylal and sulfuryl chloride in the presence of a Friedel-Crafts catalyst has also been developed. google.com

Table 1: Factors Influencing Chloromethylation Reactions

| Factor | Influence on the Reaction |

|---|---|

| Catalyst Type | Affects reaction rate and can influence the formation of by-products. Aluminum chloride, for example, is known to favor the formation of diarylmethane products. dur.ac.ukgoogle.com |

| Temperature | Higher temperatures can increase the rate of reaction but may also lead to an increase in the formation of unwanted by-products. dur.ac.uk |

| Reactant Concentration | The concentration of the chloromethylating agent and the aromatic substrate can impact the reaction kinetics and product distribution. |

| Substrate Reactivity | The electronic nature of the substituents on the pyridine ring influences its reactivity towards electrophilic chloromethylation. |

Multi-Step Synthesis from Accessible Precursors

Multi-step synthetic routes provide greater flexibility in constructing the target molecule, this compound, by building the pyridine ring from simpler, more readily available starting materials. These methods often involve the strategic introduction of the required functional groups at various stages of the synthesis.

Strategies Involving Pyridine N-Oxides and Alkylation

Pyridine N-oxides are versatile intermediates in pyridine chemistry, as the N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitutions. N-oxidation increases the reactivity of the pyridine nucleus towards nucleophiles, particularly at the 2- and 4-positions. tandfonline.com

A potential synthetic pathway could involve the preparation of a suitably substituted pyridine N-oxide, followed by a regioselective alkylation reaction to introduce the chloromethyl group or a precursor. The alkylation of pyridine N-oxides can be achieved using various reagents, including Grignard reagents, which have been shown to add regioselectively to the 2-position. acs.orgnih.gov Other methods for the regioselective alkylation of pyridine N-oxides have also been reported, offering pathways to 2- or 4-substituted pyridines. nih.govacs.org

Furthermore, pyridine N-oxides have been utilized in the synthesis of fluorinated pyridines. For example, direct fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide has been demonstrated to produce 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be further functionalized. nih.govrsc.org This highlights the potential of using N-oxide chemistry to introduce the fluorine atom into the pyridine ring at a specific position. The regioselective bromination of fused heterocyclic N-oxides has also been achieved, providing another tool for the functionalization of these intermediates. nih.gov

Approaches via Cycloaddition Reactions and Heterocycle Formation

The construction of the pyridine ring itself through cycloaddition reactions offers a powerful strategy for the synthesis of highly substituted pyridines. nih.gov These methods involve the reaction of smaller, functionalized fragments to build the heterocyclic core, allowing for the precise placement of substituents.

One of the most prominent cycloaddition strategies for pyridine synthesis is the Diels-Alder reaction. rsc.orgnih.gov Inverse-electron-demand Diels-Alder reactions, in particular, are highly effective for constructing the pyridine nucleus. wikipedia.orgacsgcipr.org In this approach, an electron-deficient diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile, like an enamine, to form an initial adduct that subsequently aromatizes to the pyridine ring with the extrusion of a small molecule. wikipedia.orgacsgcipr.org By carefully selecting the substituted diene and dienophile, it is possible to control the substitution pattern of the resulting pyridine.

Another powerful method is the transition metal-catalyzed [2+2+2] cycloaddition reaction, which can assemble pyridines from nitriles and alkynes. nih.gov This method has been shown to be effective for controlling the substitution pattern and can even be performed under mild conditions. nih.gov Formal [2+2+2] cycloaddition strategies that are metal-free have also been developed. researchgate.net Additionally, formal (3+3) cycloaddition reactions between enamines and unsaturated aldehydes or ketones provide a practical route to substituted pyridines. acs.org

Table 2: Overview of Cycloaddition Strategies for Pyridine Synthesis

| Cycloaddition Type | Description | Key Features |

|---|---|---|

| Inverse-Electron-Demand Diels-Alder | Reaction between an electron-poor diene (e.g., 1,2,4-triazine) and an electron-rich dienophile (e.g., enamine). wikipedia.orgacsgcipr.org | Useful for accessing pyridines that are difficult to synthesize by other methods. wikipedia.org |

| [2+2+2] Cycloaddition | Transition metal-catalyzed reaction of nitriles and alkynes to form the pyridine ring. nih.gov | Allows for control over the substitution pattern and can be performed under mild conditions. nih.gov |

| Formal (3+3) Cycloaddition | Organocatalyzed reaction of enamines with unsaturated aldehydes or ketones. acs.org | Provides access to tri- or tetrasubstituted pyridines from readily available starting materials. acs.org |

Green Chemistry Approaches and Sustainable Synthetic Routes

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For the synthesis of complex molecules like this compound, green chemistry principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. While specific green routes for this exact compound are not extensively detailed in publicly available literature, sustainable approaches can be inferred from the synthesis of structurally related halogenated pyridines and other aromatic compounds.

A key strategy in greening the synthesis of halogenated aromatics involves replacing hazardous reagents and solvents. For instance, traditional halogenation reactions often employ elemental halogens, which are toxic and difficult to handle. A greener alternative is the use of halide salts in conjunction with a less hazardous oxidizing agent. An example of such a system is the use of sodium bromide with an oxidizer like sodium hypochlorite (B82951) in an aqueous or biphasic system, which can reduce the risks associated with handling elemental bromine. google.com The use of dichloromethane (B109758) as a solvent in such reactions is common, but its replacement with more environmentally friendly solvents is a target for green chemistry. google.com

Another avenue for sustainable synthesis is the adoption of catalytic methods. Transition metal catalysts, such as those based on palladium or copper, can enable highly selective and efficient coupling reactions for the formation of carbon-halogen bonds, often under milder conditions than traditional methods. pipzine-chem.com This can lead to higher yields and fewer byproducts, reducing waste. The choice of catalyst, ligand, and reaction conditions is crucial for maximizing efficiency and can be optimized to minimize environmental impact. pipzine-chem.com

Furthermore, the principles of atom economy can be applied by designing synthetic pathways that incorporate the maximum number of atoms from the reactants into the final product. This can be achieved through addition reactions or by minimizing the use of protecting groups, which add steps and generate waste.

The following table outlines potential green chemistry strategies applicable to the synthesis of this compound and its precursors.

| Green Chemistry Principle | Conventional Method | Potential Green Alternative |

| Use of Safer Reagents | Elemental Bromine (Br₂) for bromination | Sodium Bromide (NaBr) with a safer oxidizing agent (e.g., H₂O₂) |

| Use of Safer Solvents | Chlorinated solvents (e.g., Dichloromethane, Chloroform) | Greener solvents (e.g., 2-Methyltetrahydrofuran, Cyclopentyl methyl ether) or solvent-free conditions |

| Catalysis | Stoichiometric reagents | Catalytic amounts of transition metals (e.g., Pd, Cu) for cross-coupling reactions |

| Energy Efficiency | High-temperature reactions | Microwave-assisted synthesis, reactions at ambient temperature |

| Waste Reduction | Multi-step synthesis with purification at each step | One-pot synthesis, telescoping reactions to reduce intermediate isolation |

By integrating these green chemistry approaches, the synthesis of this compound can be made more sustainable and environmentally responsible.

Retrosynthetic Analysis of this compound and its Analogs

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules by mentally breaking them down into simpler, commercially available precursors. This section details a plausible retrosynthetic analysis for this compound and its analogs.

A primary disconnection for the target molecule, This compound , involves the chloromethyl group at the C4 position. This group can be installed via functional group interconversion (FGI) from a more stable precursor such as a hydroxymethyl or a formyl group. This leads to the key intermediate 3-Bromo-5-fluoro-4-pyridinecarboxaldehyde .

Figure 1: Primary Retrosynthetic Disconnection

Further disconnection of the aldehyde intermediate can proceed via two main strategies:

Strategy 1: Building the substituted pyridine ring.

This approach involves disconnecting the pyridine ring itself. A plausible disconnection breaks the ring between the nitrogen and the C2 position and between the C3 and C4 positions. This leads back to simpler acyclic precursors that can be cyclized. However, a more common and practical approach is to start with a pre-formed, simpler pyridine ring and introduce the substituents.

Strategy 2: Stepwise functionalization of a pyridine core.

This strategy is often more practical and begins with a simpler, commercially available pyridine derivative. A logical starting point is 3-Bromo-5-fluoropyridine . The formyl group at the C4 position can be introduced through a formylation reaction, for example, via lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Figure 2: Retrosynthesis to a Simpler Pyridine Precursor

The synthesis of 3-Bromo-5-fluoropyridine itself can be envisioned from even simpler starting materials, such as 3,5-dibromopyridine, through a halogen exchange (HALEX) reaction to introduce the fluorine atom.

For analogs of this compound, similar retrosynthetic logic can be applied. For example, the synthesis of trifluoromethylpyridine derivatives, which are important agrochemical intermediates, often involves the construction of the pyridine ring from a trifluoromethyl-containing building block or the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring. nih.gov The synthesis of other polysubstituted pyridines can be achieved through halogen dance reactions on halogen-rich intermediates. nih.gov

The following table outlines a plausible retrosynthetic pathway for this compound.

| Target Molecule | Retrosynthetic Precursor 1 | Retrosynthetic Precursor 2 | Key Transformation |

| This compound | 3-Bromo-5-fluoro-4-pyridinemethanol | Thionyl chloride | Chlorination |

| 3-Bromo-5-fluoro-4-pyridinemethanol | 3-Bromo-5-fluoro-4-pyridinecarboxaldehyde | Sodium borohydride | Reduction |

| 3-Bromo-5-fluoro-4-pyridinecarboxaldehyde | 3-Bromo-5-fluoropyridine | n-BuLi, DMF | Formylation |

| 3-Bromo-5-fluoropyridine | 3,5-Dibromopyridine | Fluorinating agent (e.g., KF) | Halogen Exchange |

This retrosynthetic analysis provides a logical framework for the laboratory synthesis of this compound, starting from readily accessible materials and employing well-established chemical transformations.

Reactivity and Mechanistic Studies of 3 Bromo 4 Chloromethyl 5 Fluoropyridine

Nucleophilic Substitution Reactions at the Chloromethyl Group

The 4-(chloromethyl) group on the pyridine (B92270) ring is structurally analogous to a benzylic halide, rendering the carbon atom highly susceptible to nucleophilic attack. This reactivity is a cornerstone for introducing a wide array of functional groups at this position.

The electrophilic carbon of the chloromethyl group readily reacts with a diverse range of nucleophiles. This allows for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. Typical nucleophiles employed in reactions with similar pyridyl-methyl chlorides include:

Oxygen Nucleophiles: Alkoxides and phenoxides can be used to form ether linkages.

Nitrogen Nucleophiles: Primary and secondary amines, as well as ammonia, can displace the chloride to yield corresponding amines.

Sulfur Nucleophiles: Thiolates are effective for the synthesis of thioethers.

Carbon Nucleophiles: Cyanide ions or enolates can be used to extend the carbon chain.

The pyridine ring, particularly with its electron-withdrawing fluorine and bromine substituents, influences the reactivity of the chloromethyl group. These substituents enhance the electrophilicity of the methylene (B1212753) carbon, facilitating the substitution process.

Nucleophilic substitution at a pyridyl-methyl halide can proceed through either an S(_N)1 or S(_N)2 mechanism, with the operative pathway being influenced by the nucleophile, solvent, and temperature.

S(_N)2 Pathway: This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

S(_N)1 Pathway: This pathway involves the formation of a pyridyl-methyl carbocation intermediate. It is favored by weak nucleophiles in polar protic solvents that can stabilize the carbocation. The electron-withdrawing nature of the pyridine nitrogen and the halogen substituents can destabilize a carbocation at the adjacent methylene group, often making the S(_N)2 pathway more favorable.

Kinetic studies on analogous systems, such as the substitution reactions of platinum(II) complexes with various nucleophiles, demonstrate that reactivity is highly dependent on the nature of the incoming nucleophile and the electronic properties of the ligands already present. nih.gov Activation parameters derived from temperature-dependent kinetic studies can help elucidate the associative or dissociative nature of the transition state, confirming the mechanistic pathway. nih.gov

Metal-Catalyzed Cross-Coupling Reactions Involving the Bromine Substituent

The bromine atom at the C-3 position of the pyridine ring is a key handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. thieme-connect.de These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds between sp-hybridized carbon atoms, making it ideal for the arylation of 3-bromopyridine (B30812) derivatives. libretexts.org The reaction pairs the bromo-substituted pyridine with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net

The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org A variety of palladium catalysts and ligands have been developed to achieve high efficiency for the coupling of heteroaryl halides. researchgate.netnih.gov

| Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Potassium Phenyltrifluoroborate | Pd(OAc)₂ | None | K₂CO₃ | Water | High | researchgate.net |

| Arylboronic Acid | Pd₂(dba)₃ | Chiral Monophosphine | Cs₂CO₃ | Toluene | Good | rsc.org |

| Alkylboronic Ester | Pd-PEPPSI-IPr | AntPhos | TMSOK | 1,4-Dioxane | Good | nih.gov |

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C-3 position of the pyridine and a terminal alkyne, a process known as alkynylation. scirp.org The reaction is typically co-catalyzed by palladium and copper salts and requires a base, often an amine, which may also serve as the solvent. scirp.orgnih.govresearchgate.net This method is one of the most effective ways to construct sp-sp carbon-carbon bonds. nih.govresearchgate.net The development of highly active catalysts allows the reaction to proceed under mild conditions with a broad range of substrates. scirp.orgresearchgate.net

| Alkyne Partner | Palladium Catalyst | Co-catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Terminal Alkyne | Pd(CF₃COO)₂ | CuI | Et₃N | DMF | Good to Excellent | scirp.org |

| 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd | CuI | Et₃N | Toluene | Moderate to Good | nih.gov |

Buchwald-Hartwig Amination: For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the preeminent method. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine in the presence of a strong, non-nucleophilic base and a sterically hindered phosphine (B1218219) ligand. wikipedia.orgchemspider.com The reaction's broad scope allows for the synthesis of a wide variety of aryl amines from aryl halides, which is a common structural motif in pharmaceuticals. organic-chemistry.orgresearchgate.net

| Amine Partner | Palladium Pre-catalyst | Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Cyclohexane-1,2-diamine | Pd₂(dba)₃ | (±)-BINAP | NaOBut | Toluene | 60% | chemspider.com |

| Secondary Alkyl Amines | (3IP)PdCl₂ | 3-iminophosphine | NaOBut | Toluene | Excellent | researchgate.net |

| Primary/Secondary Amines | Pd(OAc)₂ | Bulky Phosphine | KOtBu | Toluene/Dioxane | General | libretexts.org |

In molecules with multiple halogen substituents, such as 3-Bromo-4-(chloromethyl)-5-fluoropyridine, the regioselectivity of cross-coupling reactions is a critical consideration. The selectivity of the initial oxidative addition step is governed by a complex interplay of electronic and steric factors. thieme-connect.denih.gov

Generally, the site of oxidative addition is determined by the carbon-halogen bond dissociation energy (BDE) and the electronic properties of the heterocycle. acs.orgnih.gov For pyridine systems, the C2 and C4 positions are electronically activated towards oxidative addition due to the inductive effect of the electronegative nitrogen atom. nih.gov However, the relative reactivity of different halogens (I > Br > Cl) often dictates the reaction site. In the case of this compound, palladium-catalyzed cross-coupling reactions are expected to occur exclusively at the C-Br bond, as the C-Cl bond is significantly less reactive under these conditions, and the C-F bond is even more robust. This allows for the selective functionalization of the C3 position while leaving the chloromethyl group intact for subsequent nucleophilic substitution reactions.

Stereoselectivity is primarily a concern when creating chiral centers, for instance, in asymmetric Suzuki-Miyaura couplings, where chiral ligands are used to induce enantioselectivity in the formation of atropisomeric biaryls. rsc.org For the reactions discussed, if the coupling partners are achiral, the products will also be achiral.

Oxidation and Reduction Chemistry of Functional Groups

The functional groups of this compound—namely the chloromethyl group and the pyridine ring—are susceptible to various oxidation and reduction reactions. These transformations allow for the introduction of new functionalities and the synthesis of a range of derivatives.

The oxidation of the chloromethyl group to a formyl group is a key transformation, yielding 3-Bromo-5-fluoropyridine-4-carbaldehyde. This aldehyde is a valuable precursor for the synthesis of more complex molecules. Several established methods for the oxidation of benzylic halides can be applied, including the Sommelet reaction, the Kornblum oxidation, and the Hass-Bender oxidation. synarchive.comwikipedia.orgwikipedia.orgsynarchive.com For instance, the Sommelet reaction utilizes hexamine to convert the benzyl (B1604629) halide into an aldehyde. synarchive.com The Kornblum oxidation employs dimethyl sulfoxide (B87167) (DMSO) as the oxidant. wikipedia.org Another approach involves oxidation with pyridine N-oxide in the presence of silver oxide. nih.gov

The reduction of the pyridine ring in this compound would lead to the corresponding piperidine (B6355638) derivative. This transformation typically requires catalytic hydrogenation under pressure or the use of reducing agents like sodium in ethanol. uoanbar.edu.iq The electron-withdrawing nature of the halogen substituents on the pyridine ring can influence the conditions required for reduction.

Below is a table summarizing potential oxidation and reduction reactions of the functional groups in this compound.

| Transformation | Functional Group | Reagent(s) | Product |

| Oxidation | Chloromethyl | Hexamethylenetetramine (HMTA), H₂O | 3-Bromo-5-fluoropyridine-4-carbaldehyde |

| Oxidation | Chloromethyl | Dimethyl sulfoxide (DMSO), NaHCO₃ | 3-Bromo-5-fluoropyridine-4-carbaldehyde |

| Oxidation | Chloromethyl | Pyridine N-oxide, Ag₂O | 3-Bromo-5-fluoropyridine-4-carbaldehyde |

| Reduction | Pyridine Ring | H₂, Catalyst (e.g., Pt, Pd, Ni) | 3-Bromo-4-(chloromethyl)-5-fluoropiperidine |

| Reduction | Pyridine Ring | Sodium (Na), Ethanol (EtOH) | 3-Bromo-4-(chloromethyl)-5-fluoropiperidine |

Mechanistic Investigations into Reaction Pathways

Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and predicting product outcomes.

The Sommelet reaction for the oxidation of the chloromethyl group proceeds through the formation of a quaternary ammonium (B1175870) salt by the reaction of this compound with hexamine. This intermediate then undergoes hydrolysis to yield the corresponding aldehyde, 3-Bromo-5-fluoropyridine-4-carbaldehyde. wikipedia.org

The Kornblum oxidation offers an alternative pathway where the chloromethyl group reacts with dimethyl sulfoxide (DMSO). The initial step is a nucleophilic substitution to form an alkoxysulfonium salt. In the presence of a base, this intermediate undergoes an elimination reaction to furnish the aldehyde. wikipedia.org

The Hass-Bender oxidation utilizes the sodium salt of 2-nitropropane (B154153) as the oxidant. The reaction is thought to proceed via a nucleophilic attack of the nitronate anion on the chloromethyl group, followed by an internal rearrangement and elimination to give the aldehyde. wikipedia.orgsynarchive.com

The catalytic hydrogenation of the pyridine ring involves the adsorption of the molecule onto the surface of a metal catalyst (e.g., platinum, palladium, or nickel). Hydrogen atoms are then added across the double bonds of the pyridine ring in a stepwise manner, leading to the fully saturated piperidine ring. uoanbar.edu.iq The regioselectivity of this reduction can be influenced by the substituents on the pyridine ring.

Derivatization and Functionalization Strategies of 3 Bromo 4 Chloromethyl 5 Fluoropyridine

Synthesis of Pyridine (B92270) Derivatives with Diverse Substituents

The introduction of a wide array of functional groups onto the pyridine ring is readily achievable, leveraging the inherent reactivity of the 4-(chloromethyl) moiety and the C3-bromo position.

The 4-(chloromethyl) group is a primary site for nucleophilic substitution, making it an ideal anchor for introducing a variety of functional groups.

Hydroxyl Derivatives: The chloromethyl group can be converted to a hydroxymethyl group (-CH₂OH) via hydrolysis, for instance, using aqueous base or through an acetate (B1210297) displacement followed by saponification. The resulting alcohol, (3-bromo-5-fluoro-4-pyridyl)methanol, is a valuable intermediate for further functionalization.

Carbonyl Derivatives: Subsequent oxidation of the (3-bromo-5-fluoro-4-pyridyl)methanol intermediate provides access to the corresponding carbonyl compound, 3-bromo-5-fluoropyridine-4-carbaldehyde. chemicalbook.comchemicalbook.com Various oxidation methods, such as those using manganese dioxide or Swern oxidation conditions, can be employed. This aldehyde is a key platform for reactions such as reductive amination and Wittig-type olefination. wikipedia.org

Other Functional Groups: The chloromethyl group readily reacts with a range of nucleophiles to introduce ethers (alkoxides), thioethers (thiolates), azides (azide salts), and amines, significantly broadening the scope of accessible derivatives.

Table 1: Functionalization via the 4-(Chloromethyl) Group

| Reagent/Condition | Functional Group Introduced | Resulting Structure |

|---|---|---|

| H₂O / Base | Hydroxyl (-CH₂OH) | (3-Bromo-5-fluoro-4-pyridyl)methanol |

| Oxidation (e.g., MnO₂) | Carbonyl (-CHO) | 3-Bromo-5-fluoropyridine-4-carbaldehyde |

| NaOR' | Ether (-CH₂OR') | 3-Bromo-5-fluoro-4-(alkoxymethyl)pyridine |

| NaSR' | Thioether (-CH₂SR') | 3-Bromo-5-fluoro-4-(alkylthiomethyl)pyridine |

| NaN₃ | Azide (-CH₂N₃) | 4-(Azidomethyl)-3-bromo-5-fluoropyridine |

The chloromethyl group serves as an electrophilic partner for reactions with binucleophiles, leading to the formation of new heterocyclic rings fused or linked to the pyridine core. While direct examples with the title compound are sparse in the literature, the reactivity is well-established for related structures.

Pyrazole Derivatives: Reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyridyl-substituted pyrazoles. researchgate.netnih.govresearchgate.net The initial nucleophilic attack by hydrazine on the chloromethyl group would form a pyridylmethylhydrazine intermediate, which can then undergo further reactions or be used in subsequent cyclization steps.

Isoxazole (B147169) Derivatives: Similarly, reaction with hydroxylamine (B1172632) can be used to construct isoxazole or isoxazoline (B3343090) systems. nih.gov The chloromethyl group can act as a building block to introduce the necessary carbon framework for cyclization with a suitable partner.

Exploiting Halogen and Chloromethyl Functionalities for Chemical Space Expansion

The differential reactivity of the C3-bromo and C4-chloromethyl groups is a cornerstone of the synthetic utility of this scaffold. The bromo group is primarily exploited for metal-catalyzed cross-coupling reactions, while the chloromethyl group is reserved for nucleophilic substitutions.

This chemoselectivity allows for a programmed, stepwise elaboration of the molecule. For example, a Suzuki-Miyaura coupling can be performed at the C3-bromo position, followed by a nucleophilic substitution at the C4-chloromethyl site. nih.gov This orthogonal reactivity enables the construction of highly complex molecules with precise control over substituent placement.

Regioselective Functionalization Techniques for Polysubstituted Pyridines

Regioselectivity is paramount when functionalizing a polysubstituted ring. For 3-Bromo-4-(chloromethyl)-5-fluoropyridine, the primary sites of reactivity are well-defined, allowing for predictable outcomes.

Cross-Coupling at C3: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, occur selectively at the C3-bromo position. researchgate.netmdpi.comresearchgate.net The carbon-bromine bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the carbon-fluorine or carbon-chlorine (of the chloromethyl) bonds under typical coupling conditions. This allows for the introduction of aryl, heteroaryl, alkynyl, and amino groups at this position with high fidelity.

Nucleophilic Substitution at C4: As discussed, the benzylic-like chloromethyl group at C4 is the most electrophilic site for Sₙ2-type reactions. It reacts readily with a wide range of nucleophiles without disturbing the halogen atoms on the aromatic ring.

This predictable regioselectivity ensures that derivatization strategies can be designed to build molecular complexity in a controlled manner, first by modifying the C3 position via cross-coupling, followed by diversification at the C4 position.

Synthesis of Analogs and Bioisosteres for Research on Structure-Reactivity Relationships

The synthesis of analogs and bioisosteres is a fundamental strategy in medicinal chemistry to probe structure-activity relationships (SAR) and optimize properties like potency, selectivity, and metabolic stability. nih.govnih.govdrugdesign.orgresearchgate.net The this compound scaffold is an excellent starting point for such studies.

Analogs via Cross-Coupling: The C3-bromo position is a key diversification point. Using Suzuki or other cross-coupling reactions, the bromine can be replaced with a wide variety of aryl and heteroaryl groups, alkyl groups, or other functionalities. This allows for systematic exploration of how the size, electronics, and hydrogen-bonding capacity of the C3 substituent affect biological activity.

Table 2: Examples of Analog and Bioisostere Synthesis Strategies

| Position | Original Group | Potential Replacement(s) | Synthetic Method | Purpose of Modification |

|---|---|---|---|---|

| C3 | Bromo (-Br) | Aryl, Heteroaryl | Suzuki Coupling | Explore steric/electronic requirements (SAR) |

| C3 | Bromo (-Br) | Amino (-NR₂) | Buchwald-Hartwig Amination | Introduce H-bond donor/acceptor |

| C3 | Bromo (-Br) | Alkynyl (-C≡CR) | Sonogashira Coupling | Introduce rigid linker, probe deep pockets |

| C5 | Fluoro (-F) | Hydrogen (-H) | Dehalogenation (e.g., via lithiation/quench) | Assess role of fluorine in binding/stability |

By systematically applying these derivatization strategies, researchers can generate extensive libraries of compounds from this compound to perform detailed investigations into structure-reactivity and structure-property relationships.

Applications of 3 Bromo 4 Chloromethyl 5 Fluoropyridine As a Synthetic Building Block

Role in the Synthesis of Advanced Organic Intermediates

3-Bromo-4-(chloromethyl)-5-fluoropyridine is a key starting material for creating more complex, value-added organic intermediates. The distinct reactivity of its substituents—the brominated C3 position, the chloromethyl group at C4, and the fluorine at C5—allows for a stepwise and controlled functionalization. The chloromethyl group is susceptible to nucleophilic substitution, while the bromo group is ideal for metal-catalyzed cross-coupling reactions.

This differential reactivity is fundamental to its utility. For instance, the chlorine atom can be displaced by a variety of nucleophiles to introduce new functional groups, while the bromine atom can later be used to form carbon-carbon or carbon-heteroatom bonds through reactions like Suzuki or Buchwald-Hartwig coupling. This sequential reactivity makes it an indispensable precursor for constructing elaborately substituted pyridine (B92270) scaffolds, which are central to many active pharmaceutical ingredients and other functional molecules. The introduction of bromine, chlorine, and fluorine atoms allows chemists to precisely adjust the interaction between drug molecules and their biological targets, potentially improving efficacy and selectivity. nih.gov

Utilization in Heterocyclic Ring System Construction

The structure of this compound is tailor-made for the construction of fused heterocyclic ring systems. The adjacent chloromethyl and bromo-substituted positions on the pyridine ring can be utilized in cyclization reactions to form new rings. For example, by reacting the chloromethyl group with a suitable nucleophile and subsequently inducing an intramolecular reaction involving the bromine atom, chemists can construct bicyclic systems.

A notable example of this strategy is the synthesis of furo[3,2-c]pyridine (B1313802) derivatives. acs.org In a related synthesis, a 4-chlorofuro[3,2-c]pyridine (B1586628) is brominated to yield 3-bromo-4-chlorofuro[3,2-c]pyridine, demonstrating how the pyridine core can be first used to build a fused ring system which is then further functionalized. acs.org This approach highlights the value of having multiple reactive handles on a single building block, enabling the efficient assembly of complex molecular architectures that are prevalent in medicinal chemistry.

Strategic Importance in Fluorine-Containing Compound Synthesis

The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery and materials science to enhance properties such as metabolic stability, binding affinity, and lipophilicity. chemrxiv.org As a fluorine-containing building block, this compound serves as a direct and efficient vehicle for introducing a fluorinated pyridine moiety into a target molecule.

The synthesis of fluorinated compounds often relies on building blocks where the fluorine atom is pre-installed. nsf.gov This compound is a prime example, providing a fluorinated pyridine core that can be further elaborated through reactions at the bromo and chloromethyl positions. For instance, a synthetic route to 2-methoxy-3-bromo-5-fluoropyridine involves the fluorination of an aminopyridine precursor, followed by bromination, underscoring the multistep processes often required to create such functionalized intermediates. chemspider.com The presence of the trifluoromethyl group, a common fluorine-containing moiety in agrochemicals and pharmaceuticals, is known to be strongly electron-withdrawing, a property that can be mimicked or complemented by the strategic placement of fluorine atoms on a pyridine ring. chemrxiv.orgyoutube.com

Application in Ligand Design for Catalysis

Pyridine and its derivatives are widely recognized for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. alfachemic.comnih.gov These complexes are often used as catalysts in a range of industrial and laboratory-scale reactions, including polymerizations, hydrogenations, and hydroformylations. nih.gov The electronic properties of the pyridine ligand are crucial for the performance of the resulting catalyst.

This compound offers a unique scaffold for ligand design. The electron-withdrawing nature of the fluorine, bromine, and chlorine atoms can significantly modify the electron density of the nitrogen atom's lone pair. This tuning of the ligand's electronic properties can, in turn, influence the stability, activity, and selectivity of the metal catalyst. chemrxiv.org Functionalized pyridines can be incorporated into more complex structures like metal-organic frameworks (MOFs), where they act as bifunctional catalysts. chemrxiv.org While direct application of this specific molecule in published catalysis literature is not prominent, its structure is highly suitable for creating specialized ligands where electronic fine-tuning is essential for achieving desired catalytic outcomes.

Contributions to Agrochemical Research as a Synthetic Intermediate

Pyridine derivatives are a cornerstone of the agrochemical industry, forming the structural core of many herbicides, insecticides, and fungicides. alfachemic.comnih.gov The development of new and effective crop protection agents often relies on the synthesis and screening of large libraries of compounds, for which versatile intermediates are essential. chemrxiv.orgnsf.govbldpharm.comuni.lu

This compound serves as a key intermediate in this field. Its trifunctional nature allows for the creation of a diverse range of substituted pyridines for biological screening. The halogen atoms not only provide synthetic handles but can also contribute directly to the bioactivity of the final product. The field has seen a significant number of agrochemicals containing a trifluoromethylpyridine (TFMP) moiety, which are often synthesized from highly functionalized pyridine intermediates. chemrxiv.org The strategic importance of halogenated pyridines as precursors for these valuable compounds is well-established. nih.gov

Use in Materials Science for the Synthesis of Advanced Materials

The unique electronic and photophysical properties of functionalized aromatic heterocycles make them attractive candidates for applications in materials science. Pyridine-containing compounds are explored for use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. nih.gov

The specific substitution pattern of this compound provides a pathway to novel materials. The combination of a pyridine ring with fluorine, chlorine, and bromine atoms creates a molecule with a distinct electronic profile. This can be exploited to synthesize materials with tailored properties, such as specific photoelectric characteristics or enhanced thermal stability. nih.gov By incorporating this building block into larger polymeric or supramolecular structures, researchers can develop advanced materials with potential applications in fields like organic electronics.

Compound Information Table

| Compound Name | Molecular Formula |

| This compound | C₆H₄BrClFN |

| 3-bromo-4-chlorofuro[3,2-c]pyridine | C₇H₃BrClNO |

| 2-methoxy-3-bromo-5-fluoropyridine | C₆H₅BrFNO |

| 4-chlorofuro[3,2-c]pyridine | C₇H₄ClNO |

| 2-methoxy-5-aminopyridine | C₆H₈N₂O |

| Trifluoromethylpyridine (TFMP) | - |

Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 1227573-06-9 | |

| Molecular Formula | C₆H₄BrClFN | alfachemic.com |

| Molecular Weight | 224.46 g/mol | |

| Monoisotopic Mass | 222.91997 Da | |

| InChIKey | ADGHVVFPSJRQBB-UHFFFAOYSA-N | |

| Storage | 2-8°C, Sealed in dry conditions |

Computational and Theoretical Investigations of 3 Bromo 4 Chloromethyl 5 Fluoropyridine

Quantum Chemical Calculations and Molecular Orbital Theory

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the electronic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For a substituted pyridine (B92270), analysis would focus on how the substituents—a bromine atom, a fluorine atom, and a chloromethyl group—modulate the electron density of the pyridine ring.

Frontier Molecular Orbital (FMO) Theory is a key component of this analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, acting as a nucleophile or a base. The energy and spatial distribution of the HOMO would indicate the most likely sites for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons, acting as an electrophile. The LUMO's energy and location highlight the regions susceptible to nucleophilic attack.

For 3-Bromo-4-(chloromethyl)-5-fluoropyridine, a computational study would generate visualizations and energy values for these orbitals, providing a clear picture of its electronic landscape. The analysis would likely show significant contributions from the halogen atoms and the nitrogen of the pyridine ring to these frontier orbitals.

Molecular Electrostatic Potential (MESP) maps are another critical tool. These maps visualize the electrostatic potential on the electron density surface of a molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For a halogenated pyridine, the MESP would show a negative potential around the nitrogen atom, making it a site for protonation or coordination, and positive potentials (σ-holes) on the halogen atoms, which are crucial for understanding halogen bonding.

Conformational Analysis and Energetics

The chloromethyl group at the 4-position is not fixed and can rotate around the C-C single bond. This rotation gives rise to different conformers, each with a specific energy. Conformational analysis aims to identify the most stable conformer(s) and the energy barriers between them.

Computational methods can systematically rotate the chloromethyl group and calculate the potential energy at each step, generating a potential energy surface. This analysis would reveal the lowest-energy (most stable) conformation of this compound, which is critical for understanding its interactions with other molecules, such as biological receptors. Studies on similar substituted cyclic systems show that even subtle changes in substitution can significantly alter conformational preferences.

Prediction of Reactivity and Reaction Pathways

By combining FMO theory, MESP analysis, and calculated atomic charges, chemists can predict the most likely sites of reaction on the molecule.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing halogen substituents, makes it susceptible to SNAr reactions. Computational models can predict the relative reactivity of the carbon atoms bonded to bromine and fluorine, helping to determine which halogen is more likely to be displaced by a nucleophile.

Electrophilic Attack: While less common for pyridines, the calculations could identify if any ring positions are sufficiently activated for attack by strong electrophiles.

Reactivity of the Chloromethyl Group: The chloromethyl group is a reactive site for nucleophilic substitution (SN2 reactions), and computational models can predict the activation energy for such processes.

DFT calculations can also be used to model the entire reaction pathway for a proposed transformation, identifying transition states and calculating activation energies. This allows for a theoretical validation of a proposed synthetic route before it is attempted in the laboratory.

Influence of Halogen Substituents on Electronic Properties and Reactivity

The presence of three different halogen-containing substituents (fluoro, chloro, bromo) on the pyridine ring creates a complex electronic environment. A systematic computational study would be essential to disentangle the individual and collective effects of these substituents.

Inductive and Resonance Effects: Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect. Bromine is less electronegative but more polarizable. The interplay of these effects, along with the resonance effects of the halogens, would be quantified through calculations of electron density and orbital energies.

Halogen Bonding: The ability of bromine and chlorine to act as halogen bond donors would be assessed by examining the σ-holes on their surfaces via MESP calculations. This non-covalent interaction is increasingly recognized as a key factor in drug-receptor binding and crystal engineering.

By comparing the calculated properties of this compound with simpler, related molecules (e.g., 3-fluoropyridine, 4-chloromethylpyridine), the specific influence of each substituent could be isolated and understood.

Molecular Modeling for Rational Design of Derivatives and Intermediates

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Molecular modeling and rational design use computational tools to design new molecules with desired properties, often by modifying a known scaffold.

For this compound, its value likely lies as a synthetic intermediate. Molecular modeling could be used to:

Design a Synthetic Library: Based on its predicted reactivity, a virtual library of derivatives could be generated by modeling its reaction with various nucleophiles and other reagents.

Docking Studies: If this compound or its derivatives are being investigated as potential drugs, molecular docking simulations would be performed. This involves computationally placing the molecule into the active site of a target protein to predict its binding affinity and orientation. This process guides the synthesis of compounds with potentially higher biological activity.

The distinct reactivity of the C-Br, C-Cl (in the chloromethyl group), and C-F bonds offers opportunities for selective, sequential chemical modifications, making this compound a potentially versatile building block for creating complex molecules. Computational modeling is essential for planning such synthetic strategies to maximize efficiency and yield.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Complex Products Incorporating 3 Bromo 4 Chloromethyl 5 Fluoropyridine

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a fundamental technique for the initial characterization of novel compounds derived from 3-bromo-4-(chloromethyl)-5-fluoropyridine. By delivering exceptionally precise mass measurements, typically with an accuracy within a few parts per million (ppm), HRMS enables the confident determination of a molecule's elemental composition and, by extension, its molecular formula.

In the context of analyzing derivatives of this compound, HRMS plays a critical role in verifying the successful outcome of a synthetic transformation. For example, following a nucleophilic substitution at the chloromethyl position, HRMS can confirm the mass of the newly formed, larger product. The experimentally measured mass is meticulously compared with the theoretically calculated mass for the anticipated molecular formula. The inherent presence of bromine and chlorine atoms in the parent structure generates a distinctive isotopic pattern in the mass spectrum, which provides an additional layer of confirmation for the proposed elemental makeup. The high resolving power of the instrument ensures the clear separation of these isotopic signals, further substantiating the assigned molecular formula.

Table 1: Illustrative HRMS Data for a Hypothetical Derivative

| Parameter | Value |

|---|---|

| Hypothetical Reaction | Reaction of this compound with Phenol |

| Expected Product | 3-bromo-5-fluoro-4-(phenoxymethyl)pyridine |

| Molecular Formula | C12H9BrFNO |

| Calculated Monoisotopic Mass | 280.9878 |

| Observed Mass (m/z) | 280.9875 |

| Mass Accuracy (ppm) | -1.1 |

| Isotopic Pattern | Characteristic pattern for one bromine atom observed |

Note: The data in this table is illustrative and intended to demonstrate the application of HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments (e.g., 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful and widely used technique for elucidating the detailed molecular architecture of organic compounds in solution. For derivatives of this compound, a multi-faceted approach utilizing various NMR experiments is essential for the unambiguous assignment of atomic positions and connectivity.

¹H NMR (Proton NMR): This technique provides crucial information regarding the number of hydrogen atoms, their chemical environments, and their spatial relationships through spin-spin coupling. In a typical derivative, the protons of the methylene (B1212753) (CH₂) bridge, which was formerly the chloromethyl group, exhibit a characteristic signal. The chemical shift of these protons is highly diagnostic of the new substituent that has replaced the chlorine atom. Protons on the pyridine (B92270) ring and any attached groups also produce distinct signals, and their coupling patterns reveal their relative positions on the scaffold.

¹⁹F NMR (Fluorine NMR): Given the fluorine atom on the pyridine ring, ¹⁹F NMR is an exceptionally informative technique. It directly probes the local electronic environment of the fluorine nucleus. The chemical shift of the fluorine signal can vary significantly depending on the substituent at the adjacent 4-position, offering strong evidence of a successful reaction. Moreover, through-bond coupling between the fluorine atom and nearby protons (H-F coupling) or carbons (C-F coupling) can be observed in ¹H and ¹³C NMR spectra, respectively. This data is instrumental in definitively confirming the placement of the fluorine atom within the molecular structure.

Table 2: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~4.7 | s | CH₂Cl |

| ¹H | ~8.4 | d | H-6 |

| ¹H | ~8.6 | s | H-2 |

| ¹³C | ~40 | t (due to C-F coupling) | CH₂Cl |

| ¹³C | ~125 | d (due to C-F coupling) | C-4 |

| ¹³C | ~140 | d (due to C-F coupling) | C-3 |

| ¹³C | ~145 | d | C-2 |

| ¹³C | ~150 | d (due to C-F coupling) | C-6 |

| ¹³C | ~158 | d (due to C-F coupling) | C-5 |

| ¹⁹F | ~-130 | s | Ar-F |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. 's' = singlet, 'd' = doublet, 't' = triplet.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that probe the functional groups within a molecule. By measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light, these methods can identify key chemical bonds, providing direct evidence of chemical transformations.

IR Spectroscopy: For derivatives of this compound, IR spectroscopy is highly effective for monitoring reaction progress. In the starting material, a distinct absorption band corresponding to the C-Cl stretching vibration of the chloromethyl group is expected. The disappearance of this band, coupled with the emergence of new, characteristic bands—such as a C-O stretch for an ether, a C=O stretch for an ester, or N-H stretches for an amine—confirms that a substitution reaction has occurred. The inherent vibrations of the pyridine ring, including C-H, C-N, and C=C stretching and bending modes, also provide a consistent spectral fingerprint.

Raman Spectroscopy: Raman spectroscopy offers a complementary perspective, as it is particularly sensitive to non-polar and symmetric bonds that may be weak or inactive in the IR spectrum. It can be especially useful for observing the C-Br and C-F stretching vibrations on the pyridine ring. As a non-destructive technique that often requires minimal sample preparation, it is also well-suited for the analysis of solid-state samples.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While NMR spectroscopy provides the definitive structure of a molecule in solution, X-ray crystallography offers an unparalleled and unambiguous determination of its three-dimensional arrangement in the solid state. This powerful technique is applicable when a derivative of this compound can be cultivated as a high-quality single crystal.

The methodology involves irradiating the crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. This pattern is a direct consequence of the arrangement of electrons within the crystal lattice, and its deconvolution reveals the precise coordinates of each atom. The final output is a high-resolution molecular model that details exact bond lengths, bond angles, and torsion angles. This level of structural detail is indispensable for understanding the subtle intermolecular forces, such as hydrogen bonding and π-stacking, that dictate the crystal packing arrangement and influence the bulk properties of the material. For complex molecular structures, a single-crystal X-ray analysis is often considered the ultimate and irrefutable proof of structure.

Future Research Directions and Emerging Challenges in the Chemistry of 3 Bromo 4 Chloromethyl 5 Fluoropyridine

Development of Novel and More Efficient Synthetic Routes with Enhanced Selectivity

The current synthesis of 3-Bromo-4-(chloromethyl)-5-fluoropyridine and related halogenated pyridines often involves multi-step sequences that may suffer from issues with regioselectivity, harsh reaction conditions, or limited substrate scope. A primary challenge lies in the precise installation of three different substituents onto the pyridine (B92270) ring.

Future research will undoubtedly prioritize the development of more streamlined and efficient synthetic strategies. Key areas of focus include:

Regioselective Halogenation: Developing methods for the selective bromination of pre-existing 4-(chloromethyl)-5-fluoropyridine or the selective chloromethylation of 3-bromo-5-fluoropyridine (B183902) is critical. Current methods often rely on controlling kinetic or thermodynamic parameters, but future routes may employ advanced catalytic systems that can direct substitution to the desired position with high fidelity. For instance, methods for the selective bromination of 4-fluoro-2-methylpyridine (B1303070) derivatives using agents like N-bromosuccinimide (NBS) under controlled conditions are known.

Novel Precursors and Ring-Formation Strategies: Instead of functionalizing a pre-formed pyridine ring, research may explore the construction of the heterocyclic core from acyclic precursors already bearing the required substituents. This approach could offer better control over the final substitution pattern.

Improved Starting Materials: The synthesis of key precursors, such as 3-bromo-4-methylpyridine, can be achieved through multi-step processes starting from materials like 4-methyl-3-nitropyridine (B1297851) or 3-amino-4-methylpyridine. google.comchemicalbook.com Innovations that reduce the number of steps or utilize more cost-effective starting materials are highly desirable for industrial applications.

| Synthetic Strategy | Description | Potential Advantages | Key Challenge |

| Late-Stage Halogenation | Introduction of the bromo or chloro-substituents at a late stage onto a functionalized pyridine precursor. | Utilizes more readily available precursors. | Achieving high regioselectivity during the halogenation step. |

| Functional Group Interconversion | Starting with a related pyridine, such as 3-bromo-5-fluoro-4-methylpyridine, and converting the methyl group to a chloromethyl group. | Leverages established syntheses for related compounds. | Development of selective and high-yielding conversion methods. |

| De Novo Ring Synthesis | Constructing the pyridine ring from acyclic precursors. | Potentially offers superior control over substituent placement. | Designing efficient and high-yield cycloaddition/condensation reactions. |

Exploration of New Reaction Pathways and Mechanistic Insights

The reactivity of this compound is dictated by its distinct functional groups. While the individual reactivity of these groups is generally understood, their interplay within the same molecule presents opportunities for novel and selective transformations.

Future research will likely delve into:

Selective Functionalization: A significant challenge is to perform reactions selectively at one site without affecting the others. For example, executing a Suzuki or Sonogashira cross-coupling at the C-Br bond while leaving the reactive chloromethyl group untouched, or vice-versa. Understanding the subtle differences in reactivity is key.

Halogen Dance Reactions: Polyhalogenated pyridines are known to undergo "halogen dance" reactions, where a halogen atom migrates to a different position on the ring upon treatment with a strong base. nih.gov Investigating the potential for such rearrangements with this compound could open up pathways to novel, highly substituted pyridine isomers that are otherwise difficult to access.

Mechanistic Studies: A deeper mechanistic understanding of the compound's reactivity is needed. This includes studying the kinetics and thermodynamics of its various transformations. For instance, while nucleophilic aromatic substitution on electron-rich pyridines can be challenging, the use of pyridine N-oxides has been shown to be a viable strategy for introducing nucleophiles like fluoride. rsc.orgnih.gov Investigating similar strategies could unlock new reaction pathways.

| Reactive Site | Potential Reaction Type | Research Focus |

| C3-Bromo Group | Metal-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira), metal-halogen exchange. | Developing orthogonal catalytic systems that are selective for the C-Br bond. |

| C4-Chloromethyl Group | Nucleophilic substitution (e.g., with amines, alcohols, thiols, cyanides). | Exploring a wide range of nucleophiles to build diverse molecular libraries. |

| Pyridine Ring | Nucleophilic Aromatic Substitution (SNAr), C-H activation. | Overcoming the electronic deactivation by halogens to enable further functionalization of the ring itself. |

Expansion of Applications in Diverse Chemical Fields

As a versatile building block, this compound holds considerable potential for applications beyond its current use. Its inherent structural motifs are found in numerous bioactive compounds.

Emerging areas of application include:

Medicinal Chemistry: Halogenated pyridines are crucial intermediates for drug discovery. pipzine-chem.com The title compound can serve as a scaffold for the synthesis of novel therapeutics, such as kinase inhibitors or G-protein coupled receptor (GPCR) modulators, where the pyridine core can act as a hydrogen bond acceptor and the substituents can be tailored to fit specific binding pockets.

Agrochemicals: The fluoropyridine moiety is a key component in many modern pesticides and herbicides. Future research could involve using this compound to develop new agrochemicals with improved efficacy, selectivity, and environmental profiles.

Materials Science: The electronic properties of the fluoropyridine ring make it an attractive component for functional organic materials. pipzine-chem.com Derivatives could be explored for use in Organic Light Emitting Diodes (OLEDs), sensors, or as ligands for novel catalysts, where the electronic and thermal stability can be finely tuned.

Integration with Flow Chemistry and Automated Synthesis Technologies

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. bohrium.comd-nb.info The synthesis of this compound, which may involve hazardous reagents (e.g., brominating agents) and highly exothermic steps, is an ideal candidate for this technological shift.

Future directions in this area include:

Development of Continuous Flow Processes: Adapting the key synthetic steps, such as bromination and chlorination, to a flow reactor setup. This would allow for precise control of reaction temperature, pressure, and residence time, leading to higher yields, improved purity, and enhanced safety by minimizing the volume of hazardous intermediates at any given time. d-nb.info

Automated Reaction Optimization: Coupling flow reactors with automated systems and real-time analytical tools (e.g., inline IR or NMR spectroscopy) can enable high-throughput screening of reaction conditions. This automated approach can drastically reduce the time required to optimize a synthetic route and facilitate rapid scale-up. bohrium.com

Computational Chemistry for Predictive Design and Optimization of Processes

Computational chemistry provides powerful tools for understanding and predicting chemical phenomena, thereby guiding experimental work and accelerating research. For a molecule like this compound, computational methods can address several key challenges.

Future research will increasingly leverage computational chemistry for:

Predicting Reactivity and Selectivity: Using methods like Density Functional Theory (DFT), researchers can model reaction pathways to predict the most likely site of reaction (regioselectivity) under various conditions. This can help in designing experiments to favor the formation of the desired product.

Elucidating Reaction Mechanisms: Computational modeling can be used to calculate the structures and energies of transition states and intermediates, providing deep insight into reaction mechanisms that can be difficult to probe experimentally.

Virtual Screening and Molecular Design: In the context of drug discovery or materials science, computational tools can be used to design and screen virtual libraries of derivatives based on this compound. Molecular docking simulations, for example, can predict the binding affinity of potential drug candidates to their biological targets, allowing chemists to prioritize the synthesis of the most promising compounds.

Property Prediction: Physical and chemical properties, such as spectroscopic data (NMR), electronic structure, and lipophilicity (XLogP), can be predicted, aiding in compound characterization and the design of molecules with specific property profiles. uni.lu

| Computational Method | Application in the Chemistry of this compound |

| Density Functional Theory (DFT) | Predict regioselectivity of synthetic reactions; calculate transition state energies to elucidate mechanisms; predict NMR and IR spectra. |

| Molecular Dynamics (MD) | Simulate the conformational behavior of derivatives in different environments (e.g., in solvent or a protein binding site). |

| Molecular Docking | Predict the binding mode and affinity of derivatives to biological targets (e.g., enzymes, receptors) for drug design. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate structural features of derivatives with their biological activity or physical properties. |

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-4-(chloromethyl)-5-fluoropyridine?

The synthesis of halogenated pyridines like this compound typically involves nucleophilic aromatic substitution or cross-coupling reactions. A validated approach involves reacting a bromo-fluoro-pyridine precursor with a chloromethylating agent under anhydrous conditions. For example, in analogous syntheses, intermediates such as 3-bromo-4-fluorothiophenol were coupled with chlorinated pyridines using potassium carbonate in DMF at 110°C, followed by purification via liquid-liquid extraction and column chromatography . Adjusting reaction time, temperature, and solvent polarity (e.g., using DMF for high dielectric constant) can optimize yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity. For fluorinated pyridines, F NMR is critical for detecting fluorine environments.

- X-ray Diffraction (XRD) : Resolves crystal structure and confirms regiochemistry, as demonstrated in studies of similar bromo-fluoro-pyridines .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns from bromine/chlorine.

- IR Spectroscopy : Identifies functional groups (e.g., C-Br, C-Cl stretches).

Q. What safety precautions are necessary when handling this compound?

Brominated and chlorinated pyridines often require:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (compounds like 3-bromopyridine are classified as irritants; see safety data in ).

- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.

- Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis of the chloromethyl group .

Advanced Research Questions

Q. How do substituent positions (bromo, chloro, fluoro) influence the reactivity of this compound in cross-coupling reactions?

The bromine atom at the 3-position is a prime site for Suzuki or Buchwald-Hartwig couplings due to its electrophilicity. The chloromethyl group at C4 enhances steric hindrance, potentially slowing meta-substitution but facilitating ortho/para-directed reactions. Fluorine at C5 acts as an electron-withdrawing group, polarizing the ring and activating adjacent positions for nucleophilic attack. Comparative studies on similar compounds (e.g., 4-Bromo-2-chloro-5-fluoropyridine) show that fluorine’s electronegativity increases reaction rates in Pd-catalyzed couplings .

Q. How can researchers resolve contradictory data on regioselectivity in derivatization reactions?

Contradictions often arise from competing steric and electronic effects. For example:

- Electronic Effects : Fluorine at C5 directs electrophiles to C6 via resonance, but the chloromethyl group at C4 may sterically block this.

- Methodological Adjustments : Use computational modeling (DFT) to predict reactive sites, as done for 3-bromo-5-(2,5-difluorophenyl)pyridine .

- Experimental Validation : Perform competitive reactions with isotopic labeling or monitor intermediates via LC-MS.

Q. What strategies improve the metabolic stability of derivatives derived from this compound?

- Structural Modifications : Replace the chloromethyl group with a trifluoromethyl group to enhance lipophilicity and resistance to oxidative metabolism (observed in trifluoromethyl-pyridine analogs ).

- Steric Shielding : Introduce bulky substituents adjacent to metabolically labile sites, as seen in CYP1B1 inhibitors where C2-substituted pyridines showed higher stability than C3/C4 analogs .

Methodological Recommendations

- Synthetic Optimization : Screen palladium catalysts (e.g., Pd(PPh) vs. PdCl) to improve cross-coupling efficiency.

- Data Conflict Resolution : Combine experimental kinetics with computational docking (e.g., AutoDock Vina) to map steric/electronic interactions .

- Metabolic Profiling : Use microsomal assays (e.g., rat liver microsomes) to quantify degradation rates of derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products